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Compound of Interest

Compound Name: Butane, 1-(1-methylpropoxy)-

CAS No.: 999-65-5

Cat. No.: B031612

Get Quote

An In-depth Technical Guide to the Thermochemical Properties of 1-(1-Methylpropoxy)butane

Introduction: Defining 1-(1-Methylpropoxy)butane
1-(1-Methylpropoxy)butane, an aliphatic ether, is a compound of interest in various chemical

research and industrial applications. Also known by its synonym, sec-butyl n-butyl ether, it is

one of several isomers of C8 ethers. Understanding its thermochemical properties, such as

enthalpy of formation and heat capacity, is fundamental for process design, safety analysis,

and reaction modeling.

This guide provides a comprehensive overview of the available thermochemical data for 1-(1-

methylpropoxy)butane. It further delves into the authoritative experimental methodologies

required to determine these properties, offering a framework for researchers to approach the

validation of computationally derived data.

Compound Identification:

IUPAC Name: 1-(1-Methylpropoxy)butane[1][2][3][4]
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CAS Registry Number: 999-65-5[1][2][3][4][5]

Molecular Formula: C₈H₁₈O[2][3][4]

Molecular Weight: 130.23 g/mol [2][3][4]

Synonyms: Butyl 2-Butyl Ether[1][5]

Thermochemical Data Summary
Direct experimental thermochemical data for 1-(1-methylpropoxy)butane is not extensively

published in readily accessible literature. The NIST Chemistry WebBook, a primary source for

such data, notes its availability in their subscription-based Thermo Tables collection[3][4].

However, reliable estimations can be obtained through computational chemistry methods, such

as the Joback group contribution method.

To provide context, the table below presents these predicted values alongside experimental

data for a closely related structural isomer, di-sec-butyl ether (CAS: 6863-58-7). This

comparison highlights the typical accuracy of such predictive models and underscores the

importance of experimental validation.
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Thermochemical
Property

1-(1-
Methylpropoxy)but
ane (Predicted)[6]

Di-sec-butyl ether
(Experimental)[7]

Unit

Standard Enthalpy of

Formation (Gas,

ΔfH°gas)

-345.95 -361.00 ± 2.00 kJ/mol

Standard Enthalpy of

Formation (Liquid,

ΔfH°liquid)

Not Calculated -401.60 ± 1.10 kJ/mol

Standard Gibbs Free

Energy of Formation

(ΔfG°)

-90.96 -93.40 (Predicted) kJ/mol

Standard Enthalpy of

Vaporization (ΔvapH°)
35.42 40.88 kJ/mol

Ideal Gas Heat

Capacity (Cp,gas at

404 K)

257.42
257.37 (at 404 K,

Predicted)
J/mol·K

Authoritative Methodology: Experimental
Determination of Enthalpy of Formation
The cornerstone for the experimental determination of the standard enthalpy of formation

(ΔfH°) for an organic compound like an ether is oxygen bomb calorimetry. This technique

measures the heat released during complete combustion of a substance in a high-pressure

oxygen environment. The resulting standard enthalpy of combustion (ΔcH°) can then be used

to calculate the standard enthalpy of formation via Hess's Law.

Causality in Experimental Design: The choice of oxygen bomb calorimetry is dictated by its

precision and the direct relationship between the energy released and the chemical structure of

the compound. For a volatile liquid like 1-(1-methylpropoxy)butane, specific handling

procedures are critical. The sample must be hermetically sealed in a container that will not

react with the compound but will rupture and allow complete combustion during the experiment.

Soft glass ampoules or polyester bags are common choices for this purpose.
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The entire system must be a self-validating one. This is achieved by calibrating the

calorimeter's energy equivalent (ε_calorim) using a certified standard reference material, most

commonly benzoic acid, whose enthalpy of combustion is known with high accuracy. This

calibration accounts for the heat capacity of the entire calorimeter system (the bomb, water,

stirrer, and temperature sensors).

Experimental Protocol: Oxygen Bomb Calorimetry
The following protocol outlines a self-validating workflow for determining the enthalpy of

combustion of 1-(1-methylpropoxy)butane.

1. Calibration of the Calorimeter: i. Press a pellet of certified benzoic acid (approx. 1.0 g) of

known mass. ii. Secure a platinum or nickel-chromium fuse wire across the bomb's electrodes,

ensuring it is in contact with the pellet. iii. Place a small, known mass of water (approx. 1 mL) in

the bottom of the bomb to ensure the final state is saturated with water vapor. iv. Seal the bomb

and charge it with high-purity oxygen to a pressure of 30 atm (3 MPa). v. Submerge the bomb

in a known mass of water in the calorimeter's insulated bucket. vi. Allow the system to reach

thermal equilibrium while stirring. Record the temperature for a preliminary period. vii. Ignite the

sample by passing a current through the fuse wire. viii. Record the temperature rise until a

stable final temperature is reached. ix. Depressurize the bomb and analyze the liquid phase for

nitric acid formation (a byproduct of nitrogen impurity in oxygen) via titration. x. Calculate the

energy equivalent (ε_calorim) of the calorimeter using the known energy of combustion of

benzoic acid and applying corrections for the fuse wire ignition energy and nitric acid formation.

2. Combustion of 1-(1-Methylpropoxy)butane: i. Introduce a precise mass (approx. 0.5-0.8 g) of

the liquid ether into a container (e.g., a soft glass ampoule). ii. Place the sealed ampoule in the

crucible within the bomb, often with a small amount of paraffin oil as a combustion aid to

ensure complete ignition. The mass and combustion energy of this promoter must be known

precisely. iii. Repeat steps 1.ii through 1.ix.

3. Data Analysis and Calculation: i. Calculate the total energy change (ΔU) for the combustion

of the ether using the calibrated energy equivalent and the corrected temperature rise. ii.

Subtract the energy contributions from the fuse wire ignition and the paraffin oil promoter. iii.

Correct for the formation of nitric acid. iv. The result is the internal energy of combustion at

constant volume (ΔcU°). Convert this to the standard enthalpy of combustion (ΔcH°) using the

relationship ΔH = ΔU + Δn_gRT, where Δn_g is the change in moles of gas for the combustion
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reaction. v. Finally, calculate the standard enthalpy of formation (ΔfH°) using Hess's Law with

the known standard enthalpies of formation for the combustion products, CO₂(g) and H₂O(l).

The diagram below visualizes this comprehensive workflow.
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Caption: Workflow for determining enthalpy of formation via bomb calorimetry.

Conclusion
While direct experimental thermochemical data for 1-(1-methylpropoxy)butane remains sparse

in public databases, reliable predictions are available through established computational

methods. This guide provides these estimated values and, more critically, outlines the rigorous,

self-validating experimental protocol based on oxygen bomb calorimetry that is required for

their definitive determination. For researchers and drug development professionals,

understanding both the predicted data and the authoritative methods for its validation is

essential for advancing research with scientific integrity and precision.

References
Butane, 1-(1-methylpropoxy)-. NIST Chemistry WebBook. [Link]

Butane, 1-(1-methylpropoxy)-. NIST Chemistry WebBook. [Link]

Chemical Properties of Butane, 1-(1-methylpropoxy)- (CAS 999-65-5). Cheméo. [Link]

Chemical Properties of Di-sec-Butyl ether (CAS 6863-58-7). Cheméo. [Link]

Butane, 1-(1-methylpropoxy)-. Cheméo. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b031612/docs?utm_src=pdf-body-img#butane-1-1-methylpropoxy-thermochemical-data
https://www.benchchem.com/product/b031612/docs?utm_src=pdf-body#butane-1-1-methylpropoxy-thermochemical-data
https://webbook.nist.gov/cgi/cbook.cgi?ID=C999655&Mask=0
https://www.benchchem.com/product/b031612/docs?utm_src=pdf-body#butane-1-1-methylpropoxy-thermochemical-data
https://webbook.nist.gov/cgi/cbook.cgi?Name=Butane%2C+1-(1-methylpropoxy)-&Units=SI
https://www.benchchem.com/product/b031612/docs?utm_src=pdf-body#butane-1-1-methylpropoxy-thermochemical-data
https://www.chemeo.com/cid/43-181-7/Butane-1-1-methylpropoxy
https://www.chemeo.com/cid/46-015-0/Di-sec-Butyl-ether
https://www.benchchem.com/product/b031612/docs?utm_src=pdf-body#butane-1-1-methylpropoxy-thermochemical-data
https://www.chemeo.com/data/mol/C999-65-5.pdf
https://www.benchchem.com/product/b031612?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031612?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. 1-(1-Methylpropoxy)butane | 999-65-5 [chemicalbook.com]

2. 1-(1-Methylpropoxy)butane CAS#: 999-65-5 [chemicalbook.com]

3. Butane, 1-(1-methylpropoxy)- [webbook.nist.gov]

4. Butane, 1-(1-methylpropoxy)- [webbook.nist.gov]

5. 1-(1-Methylpropoxy)butane suppliers & manufacturers in China [m.chemicalbook.com]

6. Butane, 1-(1-methylpropoxy)- (CAS 999-65-5) - Chemical & Physical Properties by
Cheméo [chemeo.com]

7. Di-sec-Butyl ether (CAS 6863-58-7) - Chemical & Physical Properties by Cheméo
[chemeo.com]

To cite this document: BenchChem. ["Butane, 1-(1-methylpropoxy)-" thermochemical data].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b031612/docs#butane-1-1-methylpropoxy-
thermochemical-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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